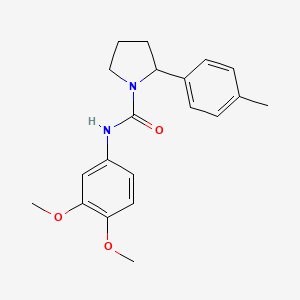![molecular formula C20H21N3O5 B11333348 N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide](/img/structure/B11333348.png)
N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(4-甲氧基-3-甲基苯基)-1,2,5-噁二唑-3-基]-2-(2-甲氧基苯氧基)丙酰胺是一种合成有机化合物,以其独特的结构特征及其在各个科学领域的潜在应用而闻名。该化合物包含一个噁二唑环,这是一个具有氮和氧原子的五元杂环,通常与生物活性有关。
准备方法
合成路线和反应条件
N-[4-(4-甲氧基-3-甲基苯基)-1,2,5-噁二唑-3-基]-2-(2-甲氧基苯氧基)丙酰胺的合成通常涉及多个步骤:
-
噁二唑环的形成: :噁二唑环可以通过在脱水条件下使适当的酰肼与羧酸或其衍生物环化来合成。常见的试剂包括三氯氧磷 (POCl₃) 或亚硫酰氯 (SOCl₂)。
-
取代反应:
-
偶联反应: :最后一步涉及使用偶联剂(如 N,N'-二环己基碳二亚胺 (DCC) 或 1-乙基-3-(3-二甲氨基丙基)碳二亚胺 (EDC))在碱(如三乙胺)存在下,将噁二唑衍生物与 2-(2-甲氧基苯氧基)丙酸或其衍生物偶联。
工业生产方法
该化合物的工业生产很可能遵循类似的合成路线,但针对大规模合成进行了优化。这包括使用连续流动反应器以更好地控制反应条件和产率,以及采用自动化系统进行纯化和质量控制。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,特别是在甲氧基和甲基上,形成相应的醛或酸。
还原: 噁二唑环的还原会导致胺或其他还原衍生物的形成。
取代: 芳环可以参与各种取代反应,包括卤化、硝化和磺化。
常见试剂和条件
氧化: 在酸性或碱性条件下,使用诸如高锰酸钾 (KMnO₄) 或三氧化铬 (CrO₃) 等试剂。
还原: 使用钯碳 (Pd/C) 或氢化铝锂 (LiAlH₄) 进行催化加氢。
取代: 在路易斯酸如三氯化铁 (FeCl₃) 存在下,使用溴 (Br₂) 或氯 (Cl₂) 进行卤化。
主要产物
氧化: 形成醛或羧酸。
还原: 形成胺或醇。
取代: 形成卤化、硝化或磺化衍生物。
科学研究应用
N-[4-(4-甲氧基-3-甲基苯基)-1,2,5-噁二唑-3-基]-2-(2-甲氧基苯氧基)丙酰胺在科学研究中有几种应用:
化学: 用作合成更复杂分子的构建单元,特别是在开发新材料和催化剂方面。
生物学: 研究其潜在的生物活性,包括抗菌、抗真菌和抗癌活性。
医学: 由于其与生物靶标相互作用的能力,探索其作为治疗剂的潜力。
工业: 用于开发具有特定性能的新型聚合物和材料,例如增强的热稳定性或导电性。
作用机理
N-[4-(4-甲氧基-3-甲基苯基)-1,2,5-噁二唑-3-基]-2-(2-甲氧基苯氧基)丙酰胺发挥作用的机制通常与其与特定分子靶标相互作用的能力有关。这些相互作用可以包括:
酶抑制: 该化合物可能通过与酶的活性位点结合来抑制酶,从而阻断底物的进入。
受体结合: 它可以与细胞表面的受体结合,调节信号转导通路。
DNA 插层: 该化合物可能插入 DNA,破坏复制和转录过程。
作用机制
The mechanism by which N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide exerts its effects is often related to its ability to interact with specific molecular targets. These interactions can include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways.
DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.
相似化合物的比较
类似化合物
- N-[4-(4-甲氧基苯基)-1,2,5-噁二唑-3-基]-2-(2-甲氧基苯氧基)丙酰胺
- N-[4-(4-乙氧基苯基)-1,2,5-噁二唑-3-基]-2-(2-甲氧基苯氧基)丙酰胺
- N-[4-(4-甲基苯基)-1,2,5-噁二唑-3-基]-2-(2-甲氧基苯氧基)丙酰胺
独特性
N-[4-(4-甲氧基-3-甲基苯基)-1,2,5-噁二唑-3-基]-2-(2-甲氧基苯氧基)丙酰胺因芳环上独特的取代模式而脱颖而出,这可以显着影响其化学反应性和生物活性。甲氧基和甲基的存在可以增强其亲脂性及其跨越生物膜的能力,使其成为进一步研究和开发的有希望的候选者。
属性
分子式 |
C20H21N3O5 |
|---|---|
分子量 |
383.4 g/mol |
IUPAC 名称 |
N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide |
InChI |
InChI=1S/C20H21N3O5/c1-12-11-14(9-10-15(12)25-3)18-19(23-28-22-18)21-20(24)13(2)27-17-8-6-5-7-16(17)26-4/h5-11,13H,1-4H3,(H,21,23,24) |
InChI 键 |
SEFOYQDWYFZGMB-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)C2=NON=C2NC(=O)C(C)OC3=CC=CC=C3OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(4-chlorobenzyl)sulfonyl]-N-{2-[(4-methylbenzyl)sulfanyl]ethyl}piperidine-4-carboxamide](/img/structure/B11333278.png)
![N-(4-butylphenyl)-1-[(4-chlorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11333293.png)
![N-[2-(propan-2-ylcarbamoyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B11333299.png)
![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B11333302.png)
![N-[7-(2-chlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-methylbenzenesulfonamide](/img/structure/B11333309.png)


![2-(4-fluorophenoxy)-N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N-methylacetamide](/img/structure/B11333329.png)
![Ethyl 3-{[(7-bromo-1-benzoxepin-4-yl)carbonyl]amino}benzoate](/img/structure/B11333334.png)
![N-(2,4-dimethylphenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11333335.png)
![2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B11333355.png)
![Ethyl 5-cyano-6-[(3-cyanopropyl)sulfanyl]-2-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B11333361.png)
![5-(4-acetylpiperazin-1-yl)-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11333364.png)
![N-(4-{[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B11333366.png)
